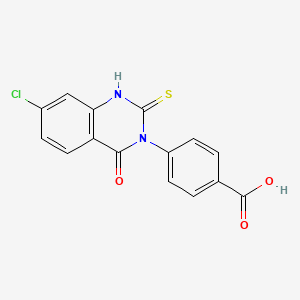

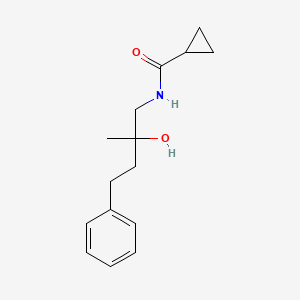

N-(5-氨基-2-甲氧基苯基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide" is a chemical entity that has been studied in the context of various synthetic and pharmacological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, stability, and potential biological activities. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, and its phenolic sulfate conjugate has been described, which shares a similar acetamide functional group . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid as a handle in solid-phase peptide synthesis indicates the relevance of phenoxyacetamide structures in synthetic chemistry .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, as seen in the Leuckart synthesis of novel acetamide derivatives with potential pharmacological properties . The synthesis of the title compound, N-(4-amino-2-methoxyphenyl)-acetamide, a related compound, was achieved by reducing N-(2-methoxy-4-nitrophenyl)-acetamide with Pd/C as a catalyst under a hydrogen atmosphere . This method could potentially be adapted for the synthesis of "N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The title compound N-(4-amino-2-methoxyphenyl)-acetamide was crystallized from ethylacetate, indicating that similar compounds can be isolated and characterized using crystallization techniques . The presence of substituents on the phenyl rings, such as amino and methoxy groups, can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, which are essential for their application in drug synthesis and other fields. The stability studies of N-tert.-butoxycarbonyl-aminomethylphenoxyacetic acid showed resistance to acidolysis, which is a valuable property for solid-phase peptide synthesis . The reactivity of these compounds under different conditions can be exploited to create a diverse array of derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as stability, solubility, and reactivity, are important for their practical applications. N-Hydroxyacetaminophen, for example, was found to be moderately unstable at physiological pH and temperature, which is a critical consideration for its potential toxicity . The synthesized acetamide derivatives were also assessed for their cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects, demonstrating the importance of evaluating the biological activities of these compounds .

科学研究应用

新型治疗剂合成

研究重点是合成和药理评估新型乙酰胺衍生物,包括具有 2-苯氧基-N-(1-苯乙基)乙酰胺核的衍生物,以获得潜在的细胞毒性、抗炎、镇痛和解热活性。从勒卡特反应开始,通过多步反应序列合成的化合物由于存在特定的官能团,显示出与标准药物相当的有希望的活性(P. Rani、D. Pal、R. Hegde 和 S. R. Hashim,2016)(来源)。

药物合成中的化学选择性乙酰化

2-氨基苯酚的氨基化学选择性单乙酰化为 N-(2-羟苯基)乙酰胺(抗疟疾药物的中间体)突出了固定化脂肪酶在优化合成过程中的应用。这种方法证明了酶催化反应在生产药物中间体方面的效率和选择性(Deepali B Magadum 和 G. Yadav,2018)(来源)。

先进材料研究

用 N-(2-氨基苯基)-2-{2-[(2-氨基苯基氨基甲酰基)-甲氧基]-苯氧基}-乙酰胺功能化的碳纳米管展示了在增强铕 (III) 配合物的发光性能方面的潜力。该应用表明这些化合物在为光学和电子设备开发新材料中的作用(肖峰李、Y. An、K. T. Lau、文革李和 Y. Yin,2011)(来源)。

抗菌和抗癌特性

多项研究探索了乙酰胺衍生物的抗菌和抗癌特性。例如,N-[5-(4-叔丁基氨基-2-丁炔基)硫代-1,3,4-噻二唑-2-基]-2-苯氧基乙酰胺的合成和评估显示出对各种细菌菌株的抗菌活性,表明它们作为抗菌剂的潜力(Z. Muhi-eldeen、S. K. Al-Zahawei、F. Hussein、S. Salman、M. Nadir、A. Dhahir 和 Nida Abdul-Kahq,1988)(来源)。此外,已经合成并筛选了新型乙酰胺衍生物对各种癌细胞系的细胞毒性,为寻找新的抗癌药物做出了贡献(A. Vinayak、M. Sudha、Kumar S. Lalita 和 R. Kumar,2014)(来源)。

属性

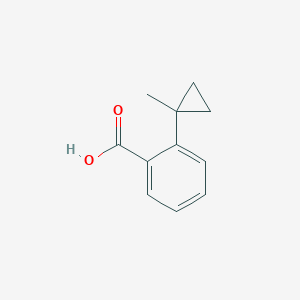

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZYCMDTENCYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)